N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core linked via a thioethyl bridge to a 5-(p-tolyl)-substituted imidazole ring. Imidazole-thioether derivatives are widely studied for their biological activities, including antiproliferative and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-12-4-6-13(7-5-12)14-11-19-17(20-14)23-10-8-18-16(21)15-3-2-9-22-15/h2-7,9,11H,8,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBXMPHKDCENJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide generally involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. A typical route may start with the functionalization of thiophene to introduce the carboxamide group. The imidazole derivative is separately prepared and subsequently linked through a thioether bond via a nucleophilic substitution reaction under mild conditions, such as using a base like potassium carbonate in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods On an industrial scale, this compound can be synthesized using automated continuous flow reactors to ensure high yields and reproducibility. Catalytic processes may also be employed to optimize reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the sulfur atom within the thioether linkage, potentially forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the imidazole ring, affecting the nitrogen atoms and altering the electronic structure.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the thiophene and imidazole rings, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Utilizing bases (e.g., sodium hydride, NaH) or acids (e.g., hydrochloric acid, HCl) to promote nucleophilic or electrophilic substitution.
Major Products Formed Depending on the reaction type, major products include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted thiophene-imidazole compounds.
Scientific Research Applications
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide is significant in several research domains:
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Synthesis: : Intermediate for synthesizing more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for various enzymatic activities.
Biomolecular Interactions: : Studied for its interactions with proteins and nucleic acids.
Medicine
Therapeutic Potential: : Investigated for anticancer, antifungal, and antiviral properties.
Drug Delivery: : Component in designing drug delivery systems.
Industry
Material Science: : Contributes to the development of advanced materials with specific properties.
Agriculture: : Potential use in creating agrochemicals.
Mechanism of Action
The compound's mechanism of action can be dissected into its interactions at the molecular level:
Molecular Targets: : Interacts with enzymes, receptors, or nucleic acids.
Pathways Involved: : Alters biochemical pathways by inhibiting or activating specific proteins or genes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Comparable Compounds
Key Observations:
- Target Compound vs. Fluorophenyl Analog () : The target lacks the thiazole ring and methoxyphenyl group but shares the imidazole-thioether motif. The fluorophenyl analog’s acetylcholinesterase inhibition (IC50: 8.2 µM) suggests that electron-withdrawing substituents (e.g., fluorine) may enhance enzyme targeting.
- Target vs. Dihedral angles between aromatic rings (8.5°–13.5°) in indicate planar conformations, which may influence stacking interactions in biological targets.
- Benzothiazole Derivatives () : These compounds exhibit cytotoxic activity (IC50: ~15.67 µg/mL), suggesting that imidazole-thioether scaffolds broadly contribute to antiproliferative effects.
Table 2: Activity Profiles of Selected Compounds
Key Findings:
- p-Tolyl vs. Fluorophenyl : The electron-donating methyl group in the target compound could favor hydrophobic interactions, whereas electron-withdrawing substituents (e.g., fluorine in ) may optimize charge-based interactions.
Biological Activity
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of imidazole derivatives, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms, which plays a critical role in biological interactions.
- p-Tolyl Group : A para-substituted toluene moiety that enhances lipophilicity and may influence binding affinity.
- Thioether Linkage : This functional group can facilitate interactions with thiol-containing biomolecules.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties :
- Anticancer Activity :
- Enzyme Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Metal Ion Binding : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially leading to inhibition of enzymatic activity.
- Interaction with Thiol Groups : The thioether linkage allows for binding to thiol groups in proteins, which can alter protein function and modulate cellular pathways.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that related compounds exhibit low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile . However, comprehensive toxicological studies are necessary to evaluate the safety of this compound for potential therapeutic applications.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-((5-(phenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Phenyl group instead of p-tolyl | Moderate anticancer activity |
| N-(2-((5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Methoxy substitution on phenyl | Enhanced solubility and bioavailability |
| N-(2-((5-(p-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Chlorine substitution | Increased potency against specific cancer lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
